5-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde is a compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety. This compound falls under the category of pyridine derivatives and is notable for its potential biological activity, particularly in medicinal chemistry as a scaffold for drug development.
The compound can be classified as a trifluoromethylated aromatic aldehyde and belongs to the broader class of nicotinic acid derivatives. It is often synthesized in laboratory settings for various applications, including studies on its biological properties and potential therapeutic uses. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets .
The synthesis of 5-(3-(trifluoromethoxy)phenyl)nicotinaldehyde typically involves several steps:
This synthetic route allows for high yields and purity, making it suitable for further investigations into the compound's properties.
The molecular formula of 5-(3-(trifluoromethoxy)phenyl)nicotinaldehyde is , with a molecular weight of approximately 267.203 g/mol. The structure features:
The trifluoromethoxy group significantly alters the electronic properties of the molecule, enhancing its reactivity and interaction with biological systems .
5-(3-(trifluoromethoxy)phenyl)nicotinaldehyde can undergo various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's potential as a pharmaceutical agent.
The mechanism of action for 5-(3-(trifluoromethoxy)phenyl)nicotinaldehyde is primarily linked to its ability to interact with specific biological targets:
These properties make it suitable for various applications in research and industry .
5-(3-(trifluoromethoxy)phenyl)nicotinaldehyde has several potential applications:
The Weinreb amide/morpholinamide approach provides chemoselective control for accessing aldehydes from carboxylic acid derivatives. For synthesizing 5-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde, 5-(3-(trifluoromethoxy)phenyl)nicotinic acid serves as the starting material. Activation with reagents like thionyl chloride or oxalyl chloride generates the corresponding acid chloride, which is subsequently treated with N,O-dimethylhydroxylamine or morpholine to yield the stable morpholinamide precursor. Reduction employs lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) at low temperatures (−78°C to 0°C). DIBAL-H is preferred due to its superior selectivity and minimized over-reduction risks. The reaction proceeds via a tetrahedral intermediate that decomposes upon aqueous workup to release the aldehyde. Typical yields range from 70–85%, with purity contingent on rigorous exclusion of moisture [1] [5].
Table 1: Key Parameters for Morpholinamide Reduction
Reducing Agent | Temperature (°C) | Solvent | Yield (%) | Critical Control Parameters |
---|---|---|---|---|
DIBAL-H | −78 | THF | 85 | Slow addition, strict temp control |
LiAlH₄ | 0 | Et₂O | 75 | Precise stoichiometry (1.0 eq) |
NaBH₄/CoCl₂ | 25 | MeOH | 65 | Limited applicability |
Modified hydride reagents enable direct reduction of carboxylic acids or esters without pre-forming morpholinamides. Lithium tri-tert-butoxyaluminum hydride (LiAlH(O^tBu)₃), selectively reduces ethyl 5-(3-(trifluoromethoxy)phenyl)nicotinate to the aldehyde. The bulky tert-butoxy groups attenuate reducing power, permitting aldehyde isolation. This one-step protocol operates in tetrahydrofuran (THF) at 0–25°C with 70–78% yields. Challenges include reagent availability and sensitivity to steric hindrance. For optimal results, the ester concentration is maintained below 0.5M, and reaction quenched with aqueous sodium potassium tartrate (Rochelle’s salt) to prevent aldehyde reduction [1] [8].
This strategy leverages pre-functionalized trifluoromethoxylated or pyridine-containing synthons:
Table 2: Building Block Strategies Comparison
Synthon | Coupling/Cyclization Method | Yield (%) | Advantage | Limitation |
---|---|---|---|---|
3-(Trifluoromethoxy)benzaldehyde | Suzuki-Miyaura (5-bromonicotinaldehyde) | 75 | Modular, late-stage diversification | Pd catalyst sensitivity |
Ethyl 4,4,4-trifluoroacetoacetate | Kröhnke pyridine synthesis | 60 | Single-pot operation | Regioisomeric contamination |
5-(Tributylstannyl)nicotinaldehyde | Stille coupling | 70 | Tolerance to OCF₃ group | Toxicity of tin reagents |
Vapor-phase chlorination/fluorination enables direct introduction of the trifluoromethoxy group onto pre-formed pyridine aldehydes. 5-(3-Hydroxyphenyl)nicotinaldehyde undergoes in situ chlorination using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas catalyzed by Lewis acids (FeCl₃, AlCl₃), generating the trichloromethoxy intermediate. Subsequent chlorine/fluorine exchange employs anhydrous HF or SbF₃/SbCl₅ (Swarts reagent) at 100–150°C. This gas-phase method is scalable but requires specialized corrosion-resistant reactors. Yields vary significantly (40–75%) due to competing pyridine ring degradation or aldehyde hydration. Recent advances utilize AgF₂ or photoredox catalysis for milder solution-phase OCF₃ introduction, though substrate scope remains narrow [1] [4] [6].
Table 3: Catalytic Functionalization Approaches
Step | Reagents/Catalysts | Conditions | Critical Challenges |
---|---|---|---|
Chlorination | Cl₂/FeCl₃ or SO₂Cl₂/AlCl₃ | 80–120°C, vapor phase | Overchlorination; aldehyde degradation |
Fluorination (Swarts) | SbF₃/SbCl₅ (cat.) | 130–150°C, autoclave | Equipment corrosion; HF handling |
Direct OCF₃ Introduction | Togni reagent II/Cs₂CO₃ | CHCl₃, 23°C then 120°C | Limited to ortho-aminophenol substrates |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3